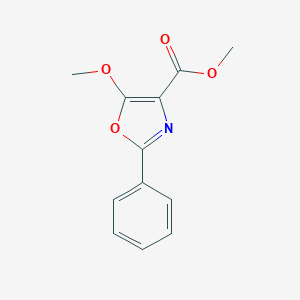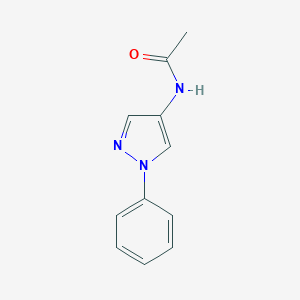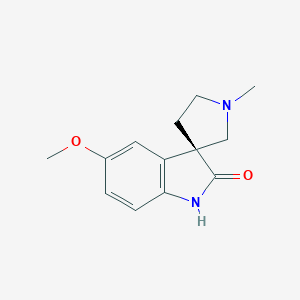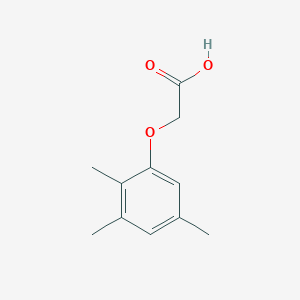
(2,3,5-Trimethylphenoxy)acetic acid
概要
説明
“(2,3,5-Trimethylphenoxy)acetic acid” is a chemical compound with the linear formula C11H14O3 . It has a molecular weight of 194.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2,3,5-Trimethylphenoxy)acetic acid” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,3,5-Trimethylphenoxy)acetic acid” include a molecular weight of 194.232 and a linear formula of C11H14O3 . Unfortunately, additional properties such as melting point, boiling point, and density were not available in the sources I found .
科学的研究の応用
Synthesis and Structural Characterization in Organometallic Chemistry : Triorganotin(IV) derivatives of amino acids, including those related to (2,3,5-Trimethylphenoxy)acetic acid, have been synthesized and characterized, revealing their potential in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Aromatization in Organic Chemistry : Research has been conducted on the aromatization of alkyl-substituted cyclohexenones, including derivatives of (2,3,5-Trimethylphenoxy)acetic acid, which plays a crucial role in organic synthesis (Baiocchi, Giannangeli, & Bonanomi, 1978).
Development of Hyperbranched Polyesters in Polymer Science : The compound has been utilized in the creation of all-aromatic hyperbranched polyesters with phenol and acetate end groups, showcasing its applications in polymer science (Turner, Voit, & Mourey, 1993).
Innovations in Polymer Synthesis : It has been used in the synthesis of telechelic, star-shaped, and hyperbranched polyesters, further expanding its role in polymer chemistry (Kricheldorf & Stukenbrock, 1997).
Analytical Chemistry and Herbicide Analysis : The compound has relevance in the derivatization of acidic herbicides for their analysis via gas chromatography, demonstrating its importance in analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).
Improvement of Synthesis Processes in Medicinal Chemistry : It has been investigated for the improved synthesis process of 3,4,5-trimethoxyphenyl acetic acid, indicating its potential in medicinal chemistry applications (Qi Yuejin, 2010).
Photodynamic Therapy in Cancer Applications : Derivatives of the compound have been studied for their photophysical and photochemical properties, especially for potential applications in photodynamic therapy for cancer treatment (Gürel, Pişkin, Altun, Odabaş, & Durmuş, 2015).
GC-MS Analysis in Food Chemistry : It has been involved in GC-MS methods for the separation and characterization of antioxidants in food products, such as cranberry fruit (Zuo, Wang, & Zhan, 2002).
Biocatalysis in Organic Chemistry : A study on p-Hydroxyphenylacetate 3-Hydroxylase as a biocatalyst for synthesizing trihydroxyphenolic acids, which are strong antioxidants, underlines its application in biocatalysis (Dhammaraj et al., 2015).
Inhibition of Lipid Peroxidation in Biochemistry : Phenolic derivatives, including those related to (2,3,5-Trimethylphenoxy)acetic acid, have been studied for their role as inhibitors of membrane lipid peroxidation, demonstrating its significance in biochemistry (Dinis, Maderia, & Almeida, 1994).
Bioimaging in Biological Sciences : The compound has been investigated for its application in the development of fluorescence turn-on chemosensors for highly selective and sensitive detection and bioimaging of Al(3+) in living cells, indicating its potential in biological sciences (Gui et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3,5-trimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBIDSSNNIVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277411 | |
| Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5-Trimethylphenoxy)acetic acid | |
CAS RN |
74592-71-5 | |
| Record name | NSC2268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)


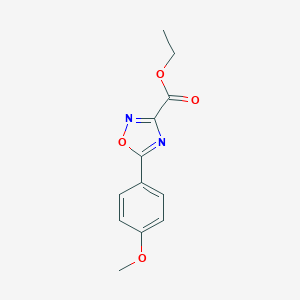

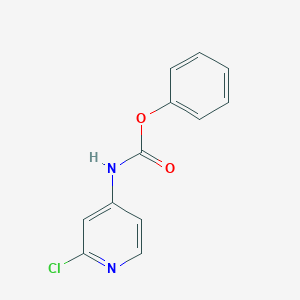

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
